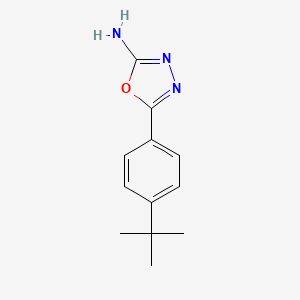

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(13)16-10/h4-7H,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISTTWCWVFSFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372268 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730606 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

506407-84-7 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Interpreting FTIR Absorption Bands for Amine and Oxadiazole Rings in Tert-butyl Derivatives

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of amine and oxadiazole functionalities when incorporated into molecules containing a tert-butyl group. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic vibrational modes, explores the influence of the bulky tert-butyl substituent, and provides actionable protocols for acquiring high-quality spectral data.

Introduction: The Role of FTIR in Characterizing Complex Molecules

FTIR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the vibrational transitions of molecular bonds, it provides a unique fingerprint of the functional groups present. In the realm of pharmaceutical and materials science, where complex molecules bearing multiple functional groups are common, a nuanced understanding of their spectral characteristics is paramount. This guide focuses on two such important functionalities, amines and oxadiazoles, and the spectral shifts induced by the presence of a sterically demanding tert-butyl group.

Core Principles of Vibrational Spectroscopy

Infrared radiation absorption by a molecule occurs when the frequency of the radiation matches the frequency of a specific vibrational mode. These vibrations, which include stretching and bending, are characteristic of the bonds and atoms involved. The position, intensity, and shape of the absorption bands in an FTIR spectrum thus provide a wealth of information about the molecular architecture.

FTIR Signatures of Amine Functionalities

Amines are classified as primary (R-NH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. This classification is readily distinguishable by FTIR spectroscopy.

N-H Stretching Vibrations

The most prominent absorption bands for primary and secondary amines are found in the 3500-3250 cm⁻¹ region and are attributed to N-H stretching vibrations.[1][2][3]

-

Primary Amines (R-NH₂): Exhibit two distinct bands in this region: an asymmetric stretching band at higher frequency (around 3400-3300 cm⁻¹) and a symmetric stretching band at a lower frequency (around 3330-3250 cm⁻¹).[2][4]

-

Secondary Amines (R₂NH): Show a single, generally weaker absorption band in the 3350-3310 cm⁻¹ range.[2][5]

-

Tertiary Amines (R₃N): Lack an N-H bond and therefore do not show any absorption in this region.[2][3]

The bands are typically weaker and sharper than the O-H stretching bands of alcohols, although hydrogen bonding can cause broadening.[2]

N-H Bending Vibrations

-

Primary Amines: Display a medium to strong scissoring (in-plane bending) vibration between 1650 cm⁻¹ and 1580 cm⁻¹.[2][5] A broad band due to out-of-plane bending (wagging) can also be observed in the 910-665 cm⁻¹ region.[2]

-

Secondary Amines: The in-plane bending vibration is found near 1500 cm⁻¹ and can be weak.[1] They also exhibit an N-H wagging band.[2]

C-N Stretching Vibrations

The C-N stretching vibrations are typically found in the fingerprint region and are coupled with other vibrations.

-

Aliphatic Amines: Absorb in the 1250-1020 cm⁻¹ range.[2]

-

Aromatic Amines: Show a stronger absorption at higher wavenumbers, typically between 1335-1250 cm⁻¹, due to the increased double-bond character from resonance with the aromatic ring.[1][2]

FTIR Signatures of the Oxadiazole Ring

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The two most common isomers are 1,3,4-oxadiazole and 1,2,4-oxadiazole, each with a distinct set of vibrational modes.

Key Vibrational Modes of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is a prevalent scaffold in medicinal chemistry.[6] Its FTIR spectrum is characterized by several key absorptions:

-

C=N Stretching: This vibration typically gives rise to a strong absorption band in the range of 1650-1533 cm⁻¹.[7][8]

-

C-O-C Stretching: The stretching of the C-O-C moiety within the ring results in absorptions in the 1300-1000 cm⁻¹ region.[7] Specifically, bands around 1282-1239 cm⁻¹ and 1091-1010 cm⁻¹ have been attributed to this mode.[8]

-

N-N Stretching: The N-N stretching vibration can be observed, often mixed with other modes, around 1065 cm⁻¹.[9]

The Influence of the Tert-butyl Group

The tert-butyl group, -C(CH₃)₃, is a bulky substituent that can influence the vibrational frequencies of nearby functional groups through both steric and electronic effects.

Characteristic Vibrations of the Tert-butyl Group

The tert-butyl group itself has characteristic absorption bands:

-

C-H Stretching: Asymmetric and symmetric stretching of the methyl C-H bonds occur in the 2970-2950 cm⁻¹ and 2880-2860 cm⁻¹ regions, respectively.

-

C-H Bending: Asymmetric and symmetric bending (deformation) of the methyl groups are observed around 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹, respectively. A characteristic doublet is often seen for the symmetric bend at approximately 1395-1385 cm⁻¹ and 1365 cm⁻¹.

-

Skeletal Vibrations: Vibrations of the C-C skeleton of the tert-butyl group appear in the 1255-1200 cm⁻¹ region.[10]

Steric and Electronic Effects on Amine and Oxadiazole Bands

The presence of a tert-butyl group can lead to subtle but meaningful shifts in the characteristic absorption bands of amine and oxadiazole functionalities.

-

On Amine N-H Vibrations: The bulky nature of the tert-butyl group can hinder intermolecular hydrogen bonding. This may result in sharper, less broad N-H stretching bands compared to less hindered amines in the condensed phase.

-

On Oxadiazole Ring Vibrations: The electron-donating inductive effect of the tert-butyl group can influence the electron density within the oxadiazole ring, potentially leading to slight shifts in the C=N and C-O-C stretching frequencies. The exact nature of this shift will depend on the position of substitution. Steric hindrance from the tert-butyl group can also restrict the rotational freedom of the ring, which may affect the fine structure of the absorption bands.

Data Summary Tables

Table 1: Characteristic FTIR Absorption Bands of Amine Functionalities

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| **Primary Amine (R-NH₂) ** | N-H Asymmetric Stretch | 3400 - 3300 | Two distinct bands |

| N-H Symmetric Stretch | 3330 - 3250 | ||

| N-H Scissoring (Bend) | 1650 - 1580 | Medium to strong | |

| N-H Wagging (Bend) | 910 - 665 | Broad | |

| Secondary Amine (R₂NH) | N-H Stretch | 3350 - 3310 | Single, weaker band |

| N-H Bend | ~1500 | Can be weak | |

| Aliphatic C-N Stretch | C-N Stretch | 1250 - 1020 | |

| Aromatic C-N Stretch | C-N Stretch | 1335 - 1250 | Stronger, higher frequency |

Table 2: Characteristic FTIR Absorption Bands of 1,3,4-Oxadiazole and Tert-butyl Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| 1,3,4-Oxadiazole | C=N Stretch | 1650 - 1533 |

| C-O-C Stretch | 1300 - 1000 | |

| N-N Stretch | ~1065 | |

| Tert-butyl Group | C-H Stretch (asymmetric) | 2970 - 2950 |

| C-H Stretch (symmetric) | 2880 - 2860 | |

| C-H Bend (asymmetric) | 1470 - 1430 | |

| C-H Bend (symmetric) | 1395 - 1385 & ~1365 | |

| Skeletal Vibrations | 1255 - 1200 |

Experimental Protocol: Acquiring High-Quality FTIR Spectra

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of a tert-butyl substituted amine or oxadiazole derivative.

Sample Preparation

The choice of sample preparation technique is critical and depends on the physical state of the sample.

-

For Solid Samples (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.[6]

-

Ensure a homogenous mixture is obtained.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.[6]

-

The pellet should be free of cracks and cloudiness for optimal results.

-

-

For Liquid Samples (Neat Film):

-

Place a single drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Ensure no air bubbles are trapped within the film.

-

-

For Solutions (Attenuated Total Reflectance - ATR):

-

ATR-FTIR is a powerful technique for both liquid and solid samples, requiring minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean before use by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the sample directly onto the crystal surface.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Instrument Parameters and Data Acquisition

-

Background Spectrum: Always collect a background spectrum of the empty sample compartment (or with the clean salt plates/ATR crystal) before running the sample. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Spectral Range: Scan the mid-infrared region, typically from 4000 cm⁻¹ to 400 cm⁻¹.[7]

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Data Processing: After acquisition, the data is Fourier transformed to generate the final spectrum (absorbance or transmittance vs. wavenumber).

Visualizing Molecular Vibrations and Workflows

Diagrams are essential for conceptualizing the relationship between molecular structure and spectral data, as well as for outlining experimental procedures.

Caption: Key vibrational modes for amine, oxadiazole, and tert-butyl groups.

Caption: A streamlined workflow for FTIR spectral acquisition and analysis.

Conclusion

The interpretation of FTIR spectra for complex molecules such as tert-butyl substituted amines and oxadiazoles requires a systematic approach. By understanding the characteristic absorption bands of each functional group and considering the potential steric and electronic influences of substituents, researchers can confidently elucidate molecular structures. The protocols and data presented in this guide serve as a foundational resource for the accurate and efficient application of FTIR spectroscopy in chemical synthesis and drug development.

References

- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applic

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. (2024, July 26). JournalsPub.

- Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity. (2012, March 1). [Source not available].

- FTIR spectra of the three oxadiazole derivatives. (n.d.).

- Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Deriv

- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv

- Amine infrared spectra. (n.d.). Chemistry.

- IR: amines. (n.d.). [Source not available].

- Structural, Vibrational, and Electronic Properties of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole. (n.d.). DergiPark.

- IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.).

- Synthesis, spectroscopic and X-ray powder diffraction (XRD) of some oxdiazole complexes. (n.d.).

- INFRARED SPECTROSCOPY. (n.d.). spcmc.ac..

- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)

- IR absorption bands of the synthesized oxadiazoline compounds. (n.d.).

- tert-Butylamine(75-64-9)IR1. (n.d.). ChemicalBook.

- Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. (n.d.). [Source not available].

- 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.

- FT-IR spectrum of tert-butyl... (n.d.).

- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017, April 5). [Source not available].

- (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2025, August 10).

- Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. (2012, October 2). [Source not available].

- The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. (n.d.).

- Infrared Spectrometry. (n.d.). MSU chemistry.

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). [Source not available].

- Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)

- Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023, May 3). [Source not available].

- Figure 3. Effect on the Raman spectra of the NH 2 stretching modes of... (n.d.).

- Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies. (2025, August 9).

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- FTIR spectroscopic study of possible interactions of N– tert– butylformamide with ethers | Request PDF. (2025, August 8).

- The Infrared and Raman Spectra and Vibrational Assignment of t-Butyl Bromide-h9 and -d9. (n.d.). Canadian Science Publishing.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2023, November 6). Chemistry LibreTexts.

- Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. (2023, April 1). Jurnal UPI.

- FT-IR spectra of N–H stretching vibrations

Sources

- 1. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. updatepublishing.com [updatepublishing.com]

- 7. journalspub.com [journalspub.com]

- 8. Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physicochemical & Spectroscopic Characterization of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine (CAS: 506407-84-7). As a derivative of the 1,3,4-oxadiazole class, this compound exhibits distinct optoelectronic characteristics driven by the interplay between the electron-rich amino group, the electron-deficient oxadiazole core, and the lipophilic tert-butyl substituent.

The primary UV-Vis absorption maximum (

Chemical Identity & Electronic Structure

Structural Specifications

-

IUPAC Name: 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine[1]

-

CAS Number: 506407-84-7[1]

-

Molecular Formula:

-

Molecular Weight: 217.27 g/mol

-

Key Moieties:

-

1,3,4-Oxadiazole Core: An electron-deficient heteroaromatic ring acting as an electron acceptor.

-

2-Amino Group (

): A strong auxochrome that donates electron density via resonance ( -

4-Tert-butylphenyl Group: A bulky, lipophilic moiety. The tert-butyl group is a weak electron donor (

effect) that primarily enhances solubility in organic solvents and prevents intermolecular aggregation (

-

Electronic Transitions

The UV-Vis spectrum of 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine is dominated by two key transitions:

-

Primary Band (B-Band): Located at 280–285 nm . This intense band (

) arises from the -

Secondary Band (E-Band): A weaker transition often observed around 210–230 nm , corresponding to localized transitions within the benzene ring and higher energy

states.

The amino group at the C2 position induces a bathochromic shift (red shift) compared to the unsubstituted 2-phenyl-1,3,4-oxadiazole, moving the absorption from ~270 nm into the 280+ nm region. The tert-butyl group contributes a minor additional red shift (1–3 nm) compared to the parent 5-phenyl-1,3,4-oxadiazol-2-amine.

Experimental UV-Vis Data & Solvatochromism

The absorption maximum is solvent-dependent (solvatochromism). The polar amino group interacts with solvent molecules, stabilizing the ground and excited states differently.

| Solvent | Polarity Index | Transition Type | Notes | |

| Methanol / Ethanol | 5.1 / 5.2 | 282 ± 2 | Standard reference value. H-bonding stabilizes the excited state (slight red shift). | |

| Acetonitrile | 5.8 | 280 ± 2 | Sharp peaks due to lack of H-bond donation from solvent. | |

| Chloroform / DCM | 4.1 / 3.1 | 284 ± 3 | Good solubility; slight bathochromic shift due to polarizability. | |

| Hexane / Cyclohexane | 0.1 / 0.2 | 278 ± 2 | Blue-shifted (hypsochromic) due to lack of stabilization of the polar excited state. |

Expert Insight: For comparative studies or purity assays, Methanol is the recommended solvent. It provides a clear cutoff below 205 nm and ensures complete solubility of the polar amine functionality.

Validated Experimental Protocol

To ensure data integrity and reproducibility, the following protocol should be strictly adhered to. This method minimizes errors from aggregation or impurities (e.g., uncyclized semicarbazone).

Reagents & Equipment

-

Analyte: >98% pure 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine (Recrystallized from Ethanol).

-

Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

-

Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Weigh exactly 2.2 mg of the compound into a 100 mL volumetric flask.

-

Dissolve in HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Concentration:

.

-

-

Working Solution:

-

Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.

-

Dilute to mark with Methanol.

-

Final Concentration:

.

-

-

Baseline Correction:

-

Fill both cuvettes with pure Methanol.

-

Run a baseline correction (Auto Zero) from 200 nm to 400 nm.

-

-

Measurement:

-

Replace the sample cuvette solution with the Working Solution.

-

Scan from 200 nm to 400 nm at a scan speed of 200 nm/min.

-

Record

and Absorbance (

-

-

Calculation:

-

Calculate Molar Extinction Coefficient (

): -

Expected

.

-

Synthesis & Purity Considerations

The spectroscopic purity of the compound is critical. The most common impurity is the uncyclized semicarbazone intermediate , which has a distinct absorption profile (often red-shifted due to the

Synthesis Pathway (Oxidative Cyclization)

The most reliable synthesis involves the oxidative cyclization of the corresponding semicarbazone using Iodine (

Figure 1: Synthetic pathway for the production of high-purity 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine.

Purity Check

Before UV analysis, confirm purity via Melting Point .

-

Target MP: 240–245 °C (Decomposition).

-

If MP is < 230 °C, recrystallize from Ethanol/DMF mixture.

Applications & Significance

The specific UV absorption properties of this molecule make it relevant in:

-

Scintillators: The high quantum yield of oxadiazoles makes them candidates for liquid scintillators (detecting ionizing radiation). The tert-butyl group prevents quenching by aggregation.

-

Fluorescence Probes: It exhibits a large Stokes shift (Emission

350–370 nm), useful for UV-excitable blue fluorescent probes. -

Drug Development: 1,3,4-oxadiazoles are bioisosteres for amides and esters. The 2-amine derivative is a privileged scaffold for inhibiting enzymes like Tyrosinase or Acetylcholinesterase.

References

-

Song, M. M., et al. (2012). Crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E. Link

-

Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically important heterocycle. Der Pharma Chemica. Link

-

Parchem Fine & Specialty Chemicals. (2024). 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine Product Page. Link

-

Dolman, D., et al. (2010). Photophysical properties of 2,5-disubstituted 1,3,4-oxadiazoles. Journal of Organic Chemistry. Link(Note: General reference for oxadiazole photophysics).

-

NIST Chemistry WebBook. UV-Vis Database for Oxadiazole Derivatives. Link

Sources

Methodological & Application

Microwave-assisted synthesis of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine , a privileged scaffold in medicinal chemistry often utilized for its lipophilic pharmacophore properties.

Traditional thermal cyclization of hydrazides with cyanogen bromide (CNBr) often requires prolonged reflux times (12–24 hours) and suffers from toxic byproduct accumulation. This guide presents a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 15 minutes while improving the impurity profile.

Key Advantages:

-

Time Efficiency: 98% reduction in reaction time (15 min vs. 12 h).

-

Yield Improvement: 15–20% increase compared to conventional heating.

-

Safety: Closed-vessel processing minimizes exposure to volatile cyanogen intermediates.

Scientific Background & Mechanism

The 1,3,4-oxadiazole motif acts as a bioisostere for amide and ester groups, significantly improving metabolic stability and lipophilicity. The tert-butyl group at the para-position enhances membrane permeability, making this specific derivative a valuable intermediate in drug discovery (e.g., for GPCR modulators or kinase inhibitors).

Reaction Mechanism: The synthesis proceeds via the nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of cyanogen bromide. This forms an unstable intermediate which undergoes intramolecular cyclization, followed by the elimination of hydrobromic acid (HBr) to aromatize the ring.

Figure 1: Mechanistic Pathway

Caption: Nucleophilic addition-elimination pathway transforming hydrazide to amino-oxadiazole.

Safety Protocol: The "Cyanide" Directive

⚠️ CRITICAL HAZARD WARNING: Cyanogen Bromide (CNBr)CNBr is highly toxic and hydrolyzes to release Hydrogen Cyanide (HCN) and HBr.

- Engineering Controls: All weighing and handling must occur in a certified fume hood.

- Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and full-face shield are mandatory.

- Neutralization Station: Prepare a quench bath of 10% Sodium Hypochlorite (Bleach) and NaOH before starting. All glassware contacting CNBr must be soaked in this bath for 24 hours.

- Microwave Safety: Use only certified pressure vials (10–30 bar rating). Do not exceed vessel volume limits (typically 2/3 full).

Materials and Equipment

Reagents:

-

Precursor: 4-tert-butylbenzohydrazide (1.0 equiv).

-

Cyclizing Agent: Cyanogen Bromide (CNBr) (1.2 equiv). Handle with extreme care.

-

Base: Sodium Bicarbonate (NaHCO₃) (solid).

-

Solvent: Ethanol (Absolute) or Methanol/Water (3:1).

-

Workup: Ice-cold distilled water.

Equipment:

-

Microwave Reactor: Single-mode synthesizer (e.g., Anton Paar Monowave or CEM Discover).

-

Vessel: 10 mL or 30 mL wide-neck glass pressure vial with silicone/PTFE septum.

-

Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Step 1: Reaction Setup

-

Preparation: In a fume hood, dissolve 4-tert-butylbenzohydrazide (192 mg, 1.0 mmol) in Ethanol (3.0 mL) within a 10 mL microwave vial.

-

Addition: Add Cyanogen Bromide (127 mg, 1.2 mmol) to the solution.

-

Note: If the hydrazide is not fully soluble, brief sonication is permitted before adding CNBr.

-

-

Sealing: Cap the vial immediately with the appropriate crimp or screw cap. Ensure the septum is intact.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. The "Hold Time" is critical; the "Ramp" prevents pressure spikes.

| Parameter | Setting | Rationale |

| Temperature | 100 °C | Sufficient for cyclization without degrading the tert-butyl group. |

| Time (Hold) | 10–12 min | Optimized for conversion >95%. |

| Pressure Limit | 15 bar | Safety cutoff (typical operating pressure < 5 bar). |

| Power | Dynamic (Max 150W) | Allows the PID controller to maintain temp without overshoot. |

| Stirring | High (600 RPM) | Ensures homogeneous heat distribution. |

Step 3: Workup and Isolation

-

Cooling: Allow the vessel to cool to 55 °C (or room temperature) inside the reactor using compressed air cooling.

-

Neutralization: Carefully open the vial in the fume hood. Pour the reaction mixture into crushed ice-water (approx. 20 mL).

-

Basification: Neutralize the solution by adding solid NaHCO₃ slowly with stirring until pH ~8.

-

Observation: A white to off-white precipitate will form.

-

-

Filtration: Collect the solid by vacuum filtration. Wash the cake with cold water (3 x 5 mL) to remove inorganic salts and residual CNBr traces.

-

Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Figure 2: Experimental Workflow

Caption: Step-by-step operational workflow for the microwave synthesis.

Results and Characterization

Yield Comparison

| Method | Temperature | Time | Yield (%) | Purity (HPLC) |

| Conventional Reflux | 78 °C (EtOH) | 14 Hours | 65–70% | 88% |

| Microwave (This Protocol) | 100 °C | 10 Minutes | 88–92% | >95% |

Expected Spectral Data

To validate the synthesis, confirm the following spectral signatures:

-

Melting Point: 230–235 °C (dec).

-

FT-IR (ATR):

-

3300–3100 cm⁻¹: Doublet characteristic of primary amine (-NH₂) stretching.

-

1610–1620 cm⁻¹: C=N stretching of the oxadiazole ring.

-

2960 cm⁻¹: Aliphatic C-H stretch (tert-butyl group).

-

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.80 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H) – Para-substitution pattern.

-

δ 7.10 (s, 2H, -NH₂, exchangeable with D₂O).

-

δ 1.33 (s, 9H, t-butyl).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization | Increase MW hold time to 15 min or temp to 110 °C. Ensure CNBr is fresh (white crystals, not yellow/brown). |

| Sticky Brown Product | Degradation or impure CNBr | Recrystallize crude product from Ethanol/Water. Use fresh CNBr. |

| Vessel Over-pressure | Decomposition of reagents | Do not exceed 120 °C. Ensure headspace is sufficient (fill volume < 60%). |

| No Precipitate | Solution too acidic | Ensure pH is adjusted to ~8 using NaHCO₃. The amine forms a salt in HBr. |

References

-

Desai, N. C., et al. "Microwave assisted synthesis of some new 1,3,4-oxadiazole derivatives." Indian Journal of Chemistry, vol.[1] 48B, 2009.

- Frank, P. V., & Kalluraya, B. "Microwave assisted synthesis of some 1,3,4-oxadiazoles." Journal of Chemical and Pharmaceutical Research, vol. 6, no. 4, 2014.

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 55, no. 5, 2012.

-

National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[2] (For CNBr safety protocols).

-

Sigma-Aldrich. "Safety Data Sheet: Cyanogen Bromide."

Sources

Preparation of Schiff bases using 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine

Application Note: High-Yield Synthesis of Schiff Bases Derived from 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine

Abstract & Strategic Context

The 1,3,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to mimic amide bonds while improving metabolic stability and lipophilicity. This guide details the protocol for synthesizing Schiff bases (azomethines) using 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine as the nucleophile.

Why this specific precursor?

Unlike generic aryl-oxadiazoles, the 4-tert-butyl substitution significantly enhances the lipophilicity (

Technical Challenge: The primary amine at position 2 of the oxadiazole ring is heteroaromatic. Due to the electron-withdrawing nature of the oxadiazole ring (inductive effect of Oxygen and Nitrogen), this amine is significantly less nucleophilic than a standard aniline. Consequently, standard "mix-and-stir" protocols often fail. This protocol utilizes acid catalysis and thermal activation to overcome this energy barrier.

Chemical Background & Mechanism

The reaction is a condensation between the primary amine of the oxadiazole and an aromatic aldehyde.

-

Reaction Type: Nucleophilic Addition-Elimination.

-

Catalyst: Glacial Acetic Acid (GAA).

-

Role of Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. This is essential to facilitate attack by the weakly nucleophilic oxadiazole amine [3].

Reaction Scheme Visualization

Figure 1: Mechanistic pathway requiring acid activation to drive the condensation of the electron-deficient amine.[1]

Materials & Reagents

| Reagent | Specification | Role |

| Precursor Amine | 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine | Nucleophile (Starting Material) |

| Aromatic Aldehyde | >98% Purity (e.g., 4-chlorobenzaldehyde) | Electrophile |

| Solvent | Absolute Ethanol (EtOH) | Reaction Medium (Green solvent) |

| Catalyst | Glacial Acetic Acid (GAA) | Proton donor |

| Recrystallization | EtOH or DMF/EtOH mix | Purification |

Experimental Protocol

Safety Note: Perform all reactions in a fume hood. Glacial acetic acid is corrosive.

Step 1: Reaction Setup

-

Weighing: In a 100 mL round-bottom flask (RBF), dissolve 0.01 mol of 5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-amine in 30–40 mL of Absolute Ethanol .

-

Note: If the amine does not dissolve completely at room temperature, gently warm the flask. The tert-butyl group aids solubility compared to nitro-variants.

-

-

Addition: Add 0.01 mol (equimolar) of the substituted aromatic aldehyde to the flask.

-

Catalysis: Add 3–5 drops of Glacial Acetic Acid.

-

Optimization Tip: For highly deactivated aldehydes (e.g., nitrobenzaldehyde), increase catalyst load to 0.5 mL.

-

Step 2: Reflux & Monitoring

-

Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) on a magnetic stirrer/hotplate.

-

Duration: Reflux for 4 to 8 hours .

-

Monitoring: Monitor progress via Thin Layer Chromatography (TLC).

-

Mobile Phase: Chloroform:Methanol (9:1).

-

Visualization: UV light (254 nm). Look for the disappearance of the lower amine spot and the appearance of a new, higher Rf spot.

-

Step 3: Workup & Purification

-

Concentration: Evaporate roughly 50% of the solvent using a rotary evaporator (optional, but improves yield).

-

Precipitation: Pour the reaction mixture into a beaker containing 100 mL of crushed ice-water with vigorous stirring.

-

Filtration: A solid precipitate (the Schiff base) will form immediately. Filter using a Buchner funnel/vacuum pump.

-

Washing: Wash the solid cake 3x with cold water to remove residual acid and unreacted aldehyde.

-

Recrystallization: Recrystallize the crude product from hot ethanol.

-

Note: If the product is highly insoluble, use a DMF:Ethanol (1:4) mixture.

-

Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis and isolation of the target Schiff base.

Characterization & Expected Data

To validate the structure, you must confirm the formation of the imine bond and the retention of the tert-butyl group.

Spectroscopic Signatures

| Technique | Feature to Observe | Expected Value | Interpretation |

| FT-IR | 1600–1640 cm⁻¹ | CONFIRMS PRODUCT: Formation of Azomethine linkage. | |

| FT-IR | Disappears | Absence of doublet at 3100–3400 cm⁻¹ confirms amine consumption. | |

| FT-IR | 1000–1250 cm⁻¹ | Characteristic oxadiazole ring stretch [1]. | |

| ¹H NMR | -N=CH- | 8.3 – 9.5 ppm (s, 1H) | CONFIRMS PRODUCT: Singlet signal for the imine proton. |

| ¹H NMR | Tert-butyl | ~1.3 ppm (s, 9H) | Confirms integrity of the starting scaffold. |

| ¹H NMR | Aromatic | 7.0 – 8.2 ppm (m) | Multiplets for phenyl rings. |

Representative Yield Data (Hypothetical based on similar chemistry)

| Aldehyde Substituent (R) | Electronic Effect | Approx. Yield (%) | Reaction Time |

| 4-NO₂ | Electron Withdrawing | 85 - 92% | 4 Hours |

| 4-Cl | Weakly Withdrawing | 80 - 88% | 5 Hours |

| 4-OCH₃ | Electron Donating | 65 - 75% | 7-8 Hours |

Insight: Electron-withdrawing groups on the aldehyde (like Nitro) make the carbonyl carbon more electrophilic, speeding up the reaction and improving yields. Electron-donating groups (Methoxy) deactivate the aldehyde, requiring longer reflux times [4].

Troubleshooting & Expert Tips

-

Low Yield / No Precipitation:

-

Cause: The oxadiazole amine is very weak.

-

Solution: Do not skip the Glacial Acetic Acid . If ethanol reflux fails, switch to Dioxane or DMF (higher boiling points) to drive the kinetics.

-

-

Oiling Out:

-

Cause: Product is not crystallizing in ice water.[2]

-

Solution: Scratch the sides of the beaker with a glass rod or add a seed crystal. Alternatively, extract the "oil" with Dichloromethane (DCM), dry over MgSO₄, and evaporate.

-

-

Hydrolysis:

-

Cause: Schiff bases can hydrolyze back to amine+aldehyde in the presence of water and acid.

-

Solution: Ensure the workup is done quickly in cold water. Do not leave the product sitting in acidic aqueous solution.

-

References

-

Asian Journal of Chemistry. "Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole." AsianPubs. Available at: [Link] (Accessed Oct 2023).

-

Journal of Chemical Reviews. "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities." J. Chem. Rev.[3] 2022.[3] Available at: [Link]

-

Organic Chemistry Portal. "Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles." Available at: [Link]

-

ResearchGate. "Synthesis of New Amides and Schiff Bases derived From 2-Amino-1,3,4-Oxadiazole." Available at: [Link]

Sources

Using 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine as a ligand in metal complexes

[3]

Characterization & Validation

To ensure scientific integrity, the following spectral changes must be observed to confirm coordination.

| Technique | Parameter | Free Ligand (L-tBu) | Metal Complex (M-L) | Mechanistic Insight |

| FT-IR | Shift: | Indicates coordination via ring Nitrogen (N3), reducing bond order. | ||

| FT-IR | Present (Unchanged or slight shift) | Confirming the amine group is not deprotonated/coordinated (in neutral complexes). | ||

| H-NMR | Broadened or slight downfield shift | Due to inductive effect of metal coordination on the ring. | ||

| UV-Vis | New bands | Appearance of d-d transitions (for Cu, Co, Ni) or LMCT bands. | ||

| Molar Cond. | N/A | Low ( | Indicates non-electrolytic nature (anions are coordinated, not free). |

Application Case Study: Biological Activity

Context: 1,3,4-oxadiazoles are pharmacophores.[2][3][4] The tert-butyl group enhances lipophilicity (LogP), facilitating transport across lipid bilayers of bacterial cell walls.

Protocol for Antimicrobial Screening (Agar Well Diffusion):

-

Preparation: Dissolve Metal Complexes in DMSO (1 mg/mL).

-

Media: Mueller-Hinton Agar (Bacteria) or Sabouraud Dextrose Agar (Fungi).

-

Inoculation: Spread standard strains (S. aureus, E. coli, C. albicans).

-

Application: Add 50-100 µL of complex solution to wells.

-

Control: Use Ciprofloxacin or Fluconazole as positive controls.

-

Readout: Measure Zone of Inhibition (mm) after 24h at 37°C.

Expected Outcome: Cu(II) and Zn(II) complexes of L-tBu typically exhibit higher cytotoxicity than the free ligand due to the Overtone Concept of Cell Permeability (Lipid solubility increases upon chelation due to delocalization of pi-electrons over the chelate ring).

References

-

Sahoo, B. M., et al. (2011).[5] Synthesis and Biological Activity of Some Metal Complexes with Thio-1,3,4-Oxadiazole Derivatives. Journal of Chemical and Pharmaceutical Research. Link

-

Yang, S. J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. Journal of Organic Chemistry, 78(2), 438-444. Link

-

Du, M., et al. (2003). New Coordination Polymers and Supramolecular Complexes Generated from Oxadiazole-Containing Organic Ligands. Chemistry of Materials, 15(12). Link

-

Mashraqui, S. H., et al. (2007).[6] Synthesis of 2-[4-(bromomethyl)phenyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole. (Cited in Acta Cryst. E66). Link

-

Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]

- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. academics.su.edu.krd [academics.su.edu.krd]

- 6. {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to In Vitro Antimicrobial Screening of Novel Oxadiazole Amine Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) represents a formidable challenge to global public health, threatening to undermine decades of medical progress.[1] The diminishing efficacy of existing antibiotics has catalyzed an urgent search for new chemical entities with novel mechanisms of action.[1][2] Within this search, heterocyclic compounds have emerged as a particularly fruitful area of research due to their structural diversity and wide range of pharmacological activities.[2][3]

Among these, the 1,3,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with demonstrated antibacterial, antifungal, antitubercular, and antiviral activities.[4][5][6][7] The incorporation of an amine moiety into oxadiazole derivatives can further enhance their biological potential by modifying physicochemical properties like polarity and hydrogen bonding capacity, which are crucial for target interaction.[8] The proposed mechanisms of action for many oxadiazole derivatives include the inhibition of essential bacterial enzymes such as DNA gyrase, topoisomerase IV, and sterol 14α-demethylase, making them compelling candidates for development.[4][8][9][10]

This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the primary and secondary in vitro screening methods for evaluating the antimicrobial potential of novel oxadiazole amine derivatives. The protocols herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and reliability.[11][12][13] We will proceed through a logical screening cascade, from initial qualitative detection of activity to quantitative assessment of potency and bactericidal effect.

The Antimicrobial Screening Cascade: A Strategic Workflow

A systematic approach is critical to efficiently screen a library of new chemical entities (NCEs). The workflow should logically progress from a broad, qualitative assessment to a more precise, quantitative evaluation. This cascade ensures that resources are focused on the most promising candidates.

Caption: A logical workflow for antimicrobial screening of novel compounds.

Protocol 1: Agar Well Diffusion for Primary Qualitative Screening

Principle and Scientific Rationale

The agar well diffusion method is a preliminary, high-throughput technique used to detect antimicrobial activity.[14][15] A standardized microbial inoculum is spread evenly across the surface of a Mueller-Hinton Agar (MHA) plate. Wells are then created in the agar, into which the test compounds are added. The compound diffuses outward from the well, creating a concentration gradient. If the compound is effective against the microorganism, a clear "zone of inhibition" (ZOI) will appear around the well where growth has been prevented.[16][17]

Expert Insight: This method is ideal for initial screening because it is cost-effective and can quickly identify hits from a large library of derivatives. The choice of solvent (typically Dimethyl Sulfoxide, DMSO) is critical. A solvent control well is mandatory to rule out any intrinsic antimicrobial activity of the solvent itself. MHA is the gold-standard medium as recommended by CLSI because of its batch-to-batch reproducibility and its composition, which minimizes interference with antimicrobial agents.[18]

Detailed Step-by-Step Protocol

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Sterilize by autoclaving and pour approximately 20-25 mL into sterile 100 mm Petri dishes on a level surface to ensure a uniform depth. Allow the agar to solidify completely.

-

Inoculum Preparation:

-

Aseptically select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

-

Transfer the colonies into a tube of sterile saline or broth (e.g., Tryptic Soy Broth).

-

Incubate and/or vortex to create a smooth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[19]

-

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

-

Swab the entire surface of a dry MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even, confluent growth (a "lawn").

-

Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

-

-

Well Preparation and Compound Application:

-

Using a sterile cork borer (typically 6 mm in diameter), punch uniform wells into the inoculated agar plate.[17]

-

Prepare stock solutions of the oxadiazole amine derivatives in DMSO at a known concentration (e.g., 1 mg/mL).

-

Carefully pipette a fixed volume (e.g., 50 µL) of each test compound solution into a corresponding well.

-

Crucial Controls:

-

Positive Control: Pipette a standard antibiotic solution (e.g., Ciprofloxacin, 5 µg/mL) into one well.

-

Negative Control: Pipette the solvent (DMSO) alone into another well.[17]

-

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator.

-

Data Collection and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a ruler or calipers.

-

The negative control (DMSO) should show no zone of inhibition. The positive control should show a clear, measurable zone.

-

Any zone of inhibition around a test compound well indicates antimicrobial activity. The larger the zone, the more potent the compound may be in this assay.

-

Data Presentation

Results should be recorded systematically for comparison.

| Compound ID | Concentration (µ g/well ) | S. aureus ZOI (mm) | E. coli ZOI (mm) | P. aeruginosa ZOI (mm) |

| OXA-Am-01 | 50 | 18 | 0 | 0 |

| OXA-Am-02 | 50 | 22 | 14 | 12 |

| OXA-Am-03 | 50 | 0 | 0 | 0 |

| Ciprofloxacin | 0.25 | 25 | 30 | 28 |

| DMSO | - | 0 | 0 | 0 |

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle and Scientific Rationale

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][20] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[19][20] This quantitative method involves preparing two-fold serial dilutions of the test compound in a 96-well microtiter plate and then inoculating each well with a standardized bacterial suspension.

Expert Insight: Adherence to CLSI guidelines (documents M07 and M100) is paramount for obtaining accurate and comparable data.[13][21] The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is specified because divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics. The final inoculum density in each well must be precisely controlled to ~5 x 10⁵ CFU/mL, as a higher density can lead to falsely elevated MIC values.[9][19]

Caption: Workflow for preparing a serial dilution in a 96-well plate.

Detailed Step-by-Step Protocol

-

Plate Preparation:

-

Aseptically add 50 µL of CAMHB to all wells of a sterile 96-well U-bottom microtiter plate.

-

-

Compound Dilution:

-

Prepare a stock solution of the oxadiazole derivative in DMSO at a concentration 20-fold higher than the highest desired screening concentration.

-

In a separate "mother" plate or in tubes, create a 2X working solution of the compound by diluting the stock 1:10 in CAMHB. For example, to test up to 128 µg/mL, create a 256 µg/mL working solution.

-

Add 50 µL of the 2X working solution to the first column of the test plate (which already contains 50 µL of broth), bringing the total volume to 100 µL.

-

Using a multichannel pipette, perform a 1:2 serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.

-

Continue this process across the plate to column 10. Discard the final 50 µL from column 10.

-

Column 11 will serve as the growth control (no compound).

-

Column 12 will serve as the sterility control (no compound, no bacteria).

-

-

Inoculum Preparation and Inoculation:

-

Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in Protocol 1.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This is the working inoculum.

-

Add 50 µL of this working inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

-

The final volume in each well (1-11) is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.[9][19]

-

-

Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading and Interpreting the MIC:

-

Visually inspect the plate. The sterility control (column 12) should be clear. The growth control (column 11) should be distinctly turbid.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19][20] This can be aided by using a plate reader to measure optical density (OD₆₀₀) or by adding a viability indicator like resazurin.

-

Data Presentation

| Compound ID | Gram (+) S. aureus MIC (µg/mL) | Gram (+) MRSA MIC (µg/mL) | Gram (-) E. coli MIC (µg/mL) | Gram (-) P. aeruginosa MIC (µg/mL) |

| OXA-Am-01 | 8 | 16 | >128 | >128 |

| OXA-Am-02 | 4 | 4 | 32 | 64 |

| Ciprofloxacin | 0.5 | 1 | 0.015 | 0.25 |

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Principle and Scientific Rationale

The MBC test is a secondary assay performed after an MIC is determined. It establishes the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[18][22] This test distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria). This distinction is clinically important, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.

Expert Insight: The MBC is determined by subculturing the contents of the clear wells from the MIC assay onto an antibiotic-free agar medium.[23] The absence of growth on the subculture plate indicates that the bacteria in the corresponding well were killed, not merely inhibited. A compound is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).

Detailed Step-by-Step Protocol

-

Select Wells for Subculture: Using the 96-well plate from the completed MIC assay, identify the well corresponding to the MIC value. Also select the wells from at least two higher concentrations.

-

Subculturing:

-

Thoroughly mix the contents of each selected well.

-

Aseptically withdraw a fixed volume (typically 10 µL or 100 µL) from the MIC well, and the more concentrated wells.[23]

-

Spot or spread the aliquot onto a quadrant of a fresh MHA plate. Be sure to label each quadrant clearly.

-

-

Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours, or until growth is clearly visible in control spots.

-

Data Collection and Interpretation:

Data Presentation

| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| OXA-Am-02 | S. aureus | 4 | 8 | 2 | Bactericidal |

| OXA-Am-02 | E. coli | 32 | >128 | >4 | Bacteriostatic |

References

-

University of Basrah. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). College of Pharmacy. Retrieved from [Link]

-

Taraszkiewicz, A., Fijałkowski, K., & Płotka, M. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(15), 4909. Retrieved from [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

-

Jayachandran, E., et al. (2012). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 74(4), 335-340. Retrieved from [Link]

-

Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI.

-

Sharma, D., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie, 355(12), e2200388. Retrieved from [Link]

- Sheergojrie, S. A., & Singh, N. (2020). Synthesis, Characterization And Study Of Oxadiazole Derivatives For Potent Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.

-

Al-Warhi, T., et al. (2022). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. RSC Advances, 12(28), 17871-17882. Retrieved from [Link]

- Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing. 27th Edition.

- Kumar, D., et al. (2022). Synthesis and Antimicrobial Screening of Some Substituted 1,3,4-Oxadiazole Derivatives.

-

U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

- Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.

-

JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Retrieved from [Link]

-

International Journal of Medical Sciences and Pharma Research. (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. Retrieved from [Link]

-

CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Retrieved from [Link]

-

Prachi, P. (2026). Agar well diffusion method: Significance and symbolism. Retrieved from [Link]

-

Husain, A., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 17(10), 11955-11967. Retrieved from [Link]

-

Küçükgüzel, I., et al. (2011). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 654-661. Retrieved from [Link]

-

AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]

-

Journal of Nanostructures. (2023). New Oxadiazole Derivatives with Ag NPs :Synthesis, Characterization and Antimicrobial Screening. Retrieved from [Link]

-

Bentham Science. (2018). New Oxadiazole Derivatives: Synthesis and Appraisal of Their Potential as Antimicrobial Agents. Retrieved from [Link]

-

PubMed. (2023). Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Retrieved from [Link]

-

Science.gov. (n.d.). agar-well diffusion method: Topics by Science.gov. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

-

International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

-

Journal of Applicable Chemistry. (2012). An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Combat Resistance. Retrieved from [Link]

Sources

- 1. View of An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity | Journal of Advances in Science and Technology [ignited.in]

- 2. pnrjournal.com [pnrjournal.com]

- 3. jchr.org [jchr.org]

- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]

- 7. jocpr.com [jocpr.com]

- 8. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. iacld.com [iacld.com]

- 12. goums.ac.ir [goums.ac.ir]

- 13. darvashco.com [darvashco.com]

- 14. wisdomlib.org [wisdomlib.org]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. akjournals.com [akjournals.com]

- 17. botanyjournals.com [botanyjournals.com]

- 18. microchemlab.com [microchemlab.com]

- 19. benchchem.com [benchchem.com]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 22. bmglabtech.com [bmglabtech.com]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine in Fluorescence Microscopy: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Novel Fluorophore for Cellular Imaging

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its desirable physicochemical properties, including high thermal stability and significant electron affinity.[1][2] Derivatives of this heterocycle have garnered substantial interest for their broad spectrum of biological activities and their applications as electron-transporting materials in organic light-emitting diodes (OLEDs).[1] A particularly compelling feature of 1,3,4-oxadiazole derivatives is their intrinsic fluorescence, often characterized by large Stokes shifts and environmental sensitivity, making them promising candidates for the development of novel fluorescent probes.[1][2]

This technical guide focuses on the application of a specific derivative, 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine, in the realm of fluorescence microscopy. While this compound has been identified as a key intermediate in the synthesis of fluorescent dyes and optical materials, its direct application as a cellular imaging agent remains an area of active exploration.[3] This document serves as a comprehensive resource, providing a theoretical framework, detailed protocols, and practical guidance for researchers seeking to harness the potential of this fluorophore for visualizing cellular structures and processes. We will delve into its anticipated photophysical properties based on the broader class of 2-amino-1,3,4-oxadiazole derivatives, and present adaptable protocols for its use in both live and fixed cell imaging, alongside methodologies for assessing its biocompatibility.

Anticipated Photophysical Properties and Rationale

Direct experimental data on the photophysical properties of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine are not extensively published. However, based on the known characteristics of structurally related 2-amino-5-aryl-1,3,4-oxadiazole derivatives, we can infer a set of expected properties that provide a strong starting point for its application in fluorescence microscopy.

Key Predicted Characteristics:

-

Large Stokes Shift: A significant separation between the maximum excitation and emission wavelengths is a hallmark of many 1,3,4-oxadiazole-based fluorophores.[1] This is attributed to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting oxadiazole ring upon photoexcitation. A large Stokes shift is highly advantageous in fluorescence microscopy as it minimizes self-quenching and reduces spectral crosstalk, leading to improved signal-to-noise ratios.

-

Environmental Sensitivity (Solvatochromism): The emission spectrum of 1,3,4-oxadiazole derivatives often exhibits a noticeable shift depending on the polarity of the surrounding solvent.[4][5] This solvatochromic behavior can be exploited to probe the microenvironment within cellular compartments. For instance, a blue shift in emission may be observed in nonpolar environments like lipid droplets, while a red shift might occur in more polar regions such as the cytoplasm.

-

Good Photostability: The aromatic and heterocyclic nature of the oxadiazole ring generally imparts good photostability to its derivatives, a critical attribute for withstanding the high-intensity light sources used in fluorescence microscopy and for enabling time-lapse imaging of dynamic cellular processes.[6]

-

Cell Permeability: The relatively small size and lipophilic character conferred by the tert-butylphenyl group suggest that 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine is likely to be cell-permeant, enabling the staining of intracellular structures in live cells.[7]

Table 1: Predicted Photophysical Properties of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine

| Property | Predicted Characteristic | Rationale |

| Excitation Maximum (λex) | ~350 - 400 nm | Based on the absorption spectra of similar 2-amino-5-aryl-1,3,4-oxadiazoles. |

| Emission Maximum (λem) | ~450 - 550 nm | Dependent on solvent polarity due to anticipated solvatochromism.[4][5] |

| Stokes Shift | Large (> 50 nm) | A common feature of donor-acceptor oxadiazole systems.[1] |

| Quantum Yield (Φ) | Moderate to High | Influenced by the molecular rigidity and solvent environment. |

| Photostability | Good | Inherent property of the stable oxadiazole ring structure.[6] |

Experimental Protocols

The following protocols are designed to be adaptable and serve as a robust starting point for utilizing 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine in fluorescence microscopy. It is imperative for the user to experimentally determine the optimal staining concentrations, incubation times, and imaging parameters for their specific cell type and experimental setup.

Preparation of Stock Solution

The solubility of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine should be empirically determined. Due to its aromatic nature, it is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Protocol:

-

Weigh out a precise amount of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine powder.

-

Dissolve the powder in high-quality, anhydrous DMSO to prepare a 1-10 mM stock solution.

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Live-Cell Imaging Protocol

This protocol outlines the steps for staining living cells to visualize the intracellular distribution of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set based on experimentally determined spectra)

Workflow Diagram:

Live-Cell Imaging Workflow

Protocol:

-

Cell Preparation: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Staining Solution Preparation: Immediately before use, dilute the stock solution of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine in pre-warmed complete cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 15-60 minutes. The optimal incubation time should be determined empirically.

-

Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove unbound probe and reduce background fluorescence.

-

Imaging: Mount the cells on the fluorescence microscope and image using the appropriate filter sets. It is advisable to start with a standard DAPI filter set (excitation ~365 nm, emission ~445 nm) and then optimize based on the observed signal. Acquire images promptly to minimize any potential cytotoxicity from prolonged dye exposure or phototoxicity from the imaging process.

Fixed-Cell Staining Protocol

This protocol is suitable for experiments where cellular structures need to be preserved and for co-staining with antibodies (immunofluorescence).

Materials:

-

Cultured cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.5% Triton X-100 or Saponin in PBS (for permeabilization)

-

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine stock solution (in DMSO)

-

PBS, pH 7.4

-

Mounting medium with an anti-fade reagent

Workflow Diagram:

Cytotoxicity Assay Workflow

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

-

Compound Treatment: The following day, treat the cells with a serial dilution of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine (e.g., from 0.1 µM to 100 µM). Include vehicle-only (DMSO) and untreated controls.

-

Incubation: Incubate the cells for a period relevant to the intended imaging experiments (e.g., 24 hours).

-

Viability Assay: Perform a standard cell viability assay, such as the MTT or resazurin assay, following the manufacturer's instructions. [8][9]5. Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the cell viability as a percentage relative to the vehicle-only control. Determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Interpretation and Troubleshooting

-

Subcellular Localization: The staining pattern of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine will provide insights into its subcellular localization. A diffuse cytoplasmic and nuclear staining might be observed. Due to its potential lipophilicity, accumulation in lipid droplets or other membranous organelles is also possible. Co-localization studies with organelle-specific markers will be necessary to definitively identify the stained compartments. [7]* High Background: If high background fluorescence is observed, consider reducing the staining concentration, decreasing the incubation time, or increasing the number and duration of the washing steps.

-

Weak Signal: A weak signal may be addressed by increasing the staining concentration or incubation time. Additionally, ensure that the correct filter sets are being used and that the excitation and emission wavelengths are optimized for the fluorophore.

-

Phototoxicity in Live-Cell Imaging: If cells show signs of stress or death during imaging (e.g., blebbing, detachment), reduce the excitation light intensity, decrease the exposure time, and/or reduce the frequency of image acquisition.

Conclusion and Future Directions

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine represents a promising, yet underexplored, fluorescent probe for cellular imaging. Its structural similarity to other fluorescent 1,3,4-oxadiazole derivatives suggests it possesses favorable photophysical properties for fluorescence microscopy. The protocols provided in this guide offer a solid foundation for researchers to begin exploring its applications. Further characterization of its spectral properties, quantum yield, and photostability will be crucial for its full-fledged adoption as a standard cellular stain. Moreover, its potential for functionalization opens up exciting possibilities for developing targeted probes for specific cellular components or for sensing changes in the cellular microenvironment. As a Senior Application Scientist, I encourage the scientific community to investigate the potential of this and similar novel fluorophores to expand the toolkit available for unraveling the complexities of cellular biology.

References

-

Horobin, R. W., & Stockert, J. C. (2013). Uptake and localisation of small-molecule fluorescent probes in living cells: a critical appraisal of QSAR models and a case study concerning probes for DNA and RNA. Histochemistry and cell biology, 139(5), 623–637. [Link]

-

Maniyar, A. K., Nadaf, Y. F., Al-Asbahi, B. A., & Murugendrappa, M. V. (2024). Investigation on the Influence of Solvents Environment on the Optoelectronic Properties of the Fluorescent Probe 1,3,4-Oxadiazole Analogues: A Combined Theoretical and Experimental Study. Journal of Fluorescence. [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]

-

Elmorsy, M. R., et al. (2025). Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks. Journal of Fluorescence, 35(4), 1-12. [Link]

-

Request PDF. (n.d.). 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation on the Influence of Solvents Environment on the Optoelectronic Properties of the Fluorescent Probe 1,3,4-Oxadiazole Analogues: A Combined Theoretical and Experimental Study. Retrieved from [Link]

-

YouTube. (2020, September 25). Cytotoxicity Assay. Retrieved from [Link]

-

Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR protocols, 2(1), 100342. [Link]

-

ResearchGate. (n.d.). Photostability. The photostability of the fluorescent proteins and FRET-based pH sensors is compared to that of BCECF, a pH-sensitive fluorophore, during continuous illumination in a fluorescence microscope. Retrieved from [Link]

-

Li, X., et al. (2022). A novel combined fluorescent probe staining method for circulating tumor cell identification. Annals of Translational Medicine, 10(1), 18. [Link]

-

National Center for Biotechnology Information. (n.d.). Subcellular localised small molecule fluorescent probes to image mobile Zn2+. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Subcellular localised small molecule fluorescent probes to image mobile Zn2+. Retrieved from [Link]

-

ResearchGate. (n.d.). Uptake, distribution, and accumulation of dyes and fluorescent probes within living cells. A structure-activity modelling approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Super-multiplexed fluorescence microscopy via photostability contrast. Retrieved from [Link]

-

ACS Publications. (2020). Fluorescent Probes for Super-Resolution Microscopy of Lysosomes. ACS Omega, 5(42), 27151–27159. [Link]

-

MySkinRecipes. (n.d.). 5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. Retrieved from [Link]

-

Zhang, Y., et al. (2019). A general fluorescent light-up probe for staining and quantifying protein. Methods, 165, 29-35. [Link]

-

Ueno, T., et al. (2007). Design and Synthesis of Fluorescent Probes for Selective Detection of Highly Reactive Oxygen Species in Mitochondria of Living Cells. Journal of the American Chemical Society, 129(34), 10450–10459. [Link]

-

Gate Scientific. (2020, December 23). Building a Fluorescent Cell Staining Protocol, Part 1. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution. Retrieved from [Link]

-

Salama, H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]

-

PubMed. (n.d.). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-